molecular formula C13H14N4O B10948253 1-methyl-4-{[(E)-(3-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

1-methyl-4-{[(E)-(3-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10948253
M. Wt: 242.28 g/mol
InChI Key: WDKYCCZPNVXNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 1-methyl-1H-pyrazole-5-carboxamide with an appropriate aldehyde or ketone under basic or acidic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 3-Methyl-1-phenyl-1H-pyrazole-5-ol

Uniqueness

1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-methyl-4-[(3-methylphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O/c1-9-4-3-5-10(6-9)7-15-11-8-16-17(2)12(11)13(14)18/h3-8H,1-2H3,(H2,14,18)

InChI Key

WDKYCCZPNVXNNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=C(N(N=C2)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.